2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid
Description
Properties
IUPAC Name |
2-(4-chloro-1,3-benzothiazol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c10-5-2-1-3-6-9(5)11-7(14-6)4-8(12)13/h1-3H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTBVJTVGYNSIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857370 | |
| Record name | (4-Chloro-1,3-benzothiazol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188165-88-9 | |
| Record name | (4-Chloro-1,3-benzothiazol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Primary Preparation Method: Thiourea and 4-Chloroacetoacetyl Chloride Route
The most well-documented and industrially relevant preparation method involves the reaction of thiourea with 4-chloroacetoacetyl chloride in an aqueous suspension, followed by isolation of the corresponding amino-thiazolyl acetic acid derivative, which can be converted to the target compound.
Reaction Overview
- Starting materials : Thiourea and 4-chloroacetoacetyl chloride (prepared via chlorination of diketene).
- Solvent system : Water suspension of thiourea and chlorohydrocarbon (e.g., methylene chloride) solution of 4-chloroacetoacetyl chloride.
- Temperature control : Addition at low temperature (5–10°C), reaction completion at ambient temperature (25–30°C).
- Product isolation : Precipitation of the hydrochloride salt of the intermediate, followed by purification.
Detailed Procedure and Conditions
| Step | Conditions and Details |
|---|---|
| Preparation of 4-chloroacetoacetyl chloride | Chlorination of diketene in methylene chloride at -20 to -25°C with chlorine gas |
| Thiourea suspension | 15.2 g thiourea in 30 g water, cooled to 5–7°C |
| Addition of acetoacetyl chloride solution | Dropwise over 25 min at 7–8°C with stirring |
| Post-addition stirring | 30 min at 5–7°C, then 60 min at 26–27°C |
| Product precipitation | Cooling in refrigerator to precipitate hydrochloride salt |
| Yield and characterization | 78.5% yield; colorless crystals; melting point 151.4–151.9°C; light-stable product |
This process avoids the instability and light sensitivity issues seen in conventional methods involving ethyl 4-chloroacetoacetate and subsequent hydrolysis steps. The product is obtained directly as a stable hydrochloride salt suitable for storage and further use.
Alternative Synthetic Approaches and Derivative Preparations
While direct preparation methods for 2-(4-Chlorobenzo[D]thiazol-2-yl)acetic acid are limited, related derivatives and analogues have been synthesized via acylation and condensation reactions involving thiazolidine-2,4-dione and related heterocycles.
Comparative Analysis of Preparation Methods
| Aspect | Thiourea + 4-Chloroacetoacetyl Chloride Method | Conventional Ethyl Ester Hydrolysis Method | Thiazolidine-2,4-dione Derivative Synthesis |
|---|---|---|---|
| Starting materials | Thiourea, diketene (via chlorination) | Ethyl 4-chloroacetoacetate, thiourea | Acid chlorides, benzylidene derivatives |
| Reaction medium | Aqueous suspension + chlorohydrocarbon | Organic solvents, multi-step hydrolysis | Anhydrous dioxane and pyridine |
| Temperature control | Low temperature addition, ambient reaction | Variable, often higher temperatures | Room temperature |
| Yield | ~78.5% | Variable, often lower due to multiple steps | 74–77% |
| Product stability | Light-stable hydrochloride salt | Light-sensitive, prone to decarboxylation | Stable crystalline derivatives |
| Complexity | Moderate, single-pot process | Multi-step, includes hydrolysis | Multi-step, requires purification |
Summary Table of Key Preparation Parameters
| Parameter | Value/Condition |
|---|---|
| Thiourea amount | ~15.2 g per reaction batch |
| Water volume for suspension | 125–250 g per mole of thiourea |
| Solvent for acetoacetyl chloride | Methylene chloride (8–25 moles per mole reagent) |
| Temperature during addition | 5–10°C (preferably 7–8°C) |
| Reaction time after addition | 90 minutes (30 min at low temp + 60 min ambient) |
| Product yield | 78.5% based on diketene |
| Product melting point | 151.4–151.9°C |
| Product stability | Light-stable |
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazole derivatives .
Scientific Research Applications
Biological Activities
Research indicates that 2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid exhibits significant biological activities , particularly:
- Antimicrobial Properties: Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects: It has been observed to interact with cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory responses. This interaction suggests potential applications in treating inflammatory diseases.
- Anticancer Potential: Similar thiazole derivatives have been investigated for anticancer properties, indicating that this compound may also possess such capabilities .
Applications in Medicinal Chemistry
In medicinal chemistry, this compound serves as a scaffold for various pharmacological agents. Its structural features allow for modifications that can enhance biological activity. Notable applications include:
- Development of Anti-inflammatory Drugs: Given its interaction with COX enzymes, this compound is being explored as a lead for new anti-inflammatory medications.
- Antibiotic Development: The antimicrobial properties make it a candidate for antibiotic development against resistant bacterial strains.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds based on their biological activities:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2-(Benzo[D]thiazol-2-YL)acetic acid | Similar thiazole structure without chlorine | Antimicrobial activity |
| 2-(5-Chlorobenzo[D]thiazol-2-YL)acetic acid | Chlorine at a different position | Antimicrobial and anti-inflammatory |
| 4-(Chlorophenyl)thiazole-2-acetic acid | Phenyl group substitution instead of benzo | Potential anticancer properties |
| 5-(Chloro)-N-(benzo[d]thiazol-2-yl)acetamide | Amide derivative with similar thiazole structure | Antimicrobial and analgesic properties |
This comparison highlights the unique chlorine substitution pattern of this compound and its resultant biological activities.
Mechanism of Action
The mechanism of action of 2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may inhibit enzymes such as cyclooxygenase (COX) involved in the inflammatory process. Additionally, it may interact with DNA or proteins in cancer cells, leading to cell death . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key Structural Features and Modifications
The compound is compared to structurally related thiazole-acetic acid derivatives (Table 1). Substitutions on the thiazole ring, benzothiazole core, or acetic acid chain significantly alter properties and bioactivity.
Table 1: Structural Analogs and Key Modifications
Structural Insights :
- Chlorine Position: The 4-chloro substitution on the benzothiazole ring (target compound) enhances lipophilicity compared to phenylamino or sulfanyl analogs .
- Sulfanyl vs. Acetic Acid : Sulfanyl substitution () introduces a polarizable sulfur atom, altering electronic properties and hydrogen bonding capacity compared to the acetic acid chain .
Receptor Binding and Enzyme Modulation
- PPAR Agonism: The target compound’s benzothiazole core may favor PPARγ binding, while MHY3200 (a difluoroacetic acid derivative) shows PPARα agonism due to its phenoxy linker and fluorinated chain .
- Anti-inflammatory Potential: Analogs like [2-(4-Chloro-phenylamino)-thiazol-4-yl]-acetic acid () are used in drug development for inflammation, suggesting the target compound may share similar pathways .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Docking and Computational Studies
AutoDock4 simulations () predict that the 4-chlorobenzo[d]thiazol moiety enhances binding to hydrophobic pockets in PPARγ, outperforming analogs with smaller substituents (e.g., methyl or sulfanyl groups) .
Biological Activity
2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its molecular formula and a molecular weight of approximately 239.69 g/mol. The presence of a chlorobenzo group on the thiazole ring enhances its reactivity and biological activity, particularly in anti-inflammatory and antimicrobial contexts.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
Anti-inflammatory Properties
The compound's anti-inflammatory effects are well-documented. It has been shown to reduce inflammation in vivo, with studies indicating its ability to inhibit COX-2 expression significantly . The anti-inflammatory activity is comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), such as indomethacin .
Case Studies
- In Vivo Studies : In one study, derivatives of this compound exhibited up to 81% inhibition of inflammation in animal models, highlighting its potential as an effective anti-inflammatory agent .
- In Vitro Assays : Various in vitro assays have confirmed the compound's ability to inhibit bacterial growth, with notable activity against strains resistant to conventional antibiotics .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2-(Benzo[D]thiazol-2-YL)acetic acid | Similar thiazole structure without chlorine | Antimicrobial activity |
| 2-(5-Chlorobenzo[D]thiazol-2-YL)acetic acid | Chlorine at a different position | Antimicrobial and anti-inflammatory |
| 4-(Chlorophenyl)thiazole-2-acetic acid | Phenyl group substitution instead of benzo | Potential anticancer properties |
| 5-(Chloro)-N-(benzo[d]thiazol-2-yl)acetamide | Amide derivative with similar thiazole structure | Antimicrobial and analgesic properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
